Dabuzalgron hydrochloride

Vue d'ensemble

Description

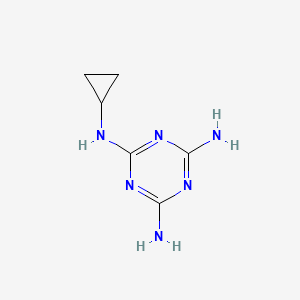

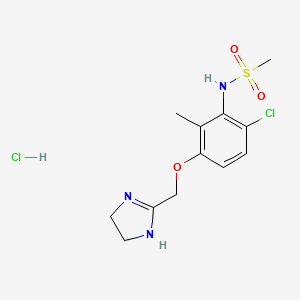

Le chlorhydrate de dabuzalgron est un médicament à petite molécule qui agit comme un agoniste sélectif des récepteurs adrénergiques alpha-1A. Il a été initialement développé par F. Hoffmann-La Roche Ltd. pour le traitement des maladies urogénitales, en particulier l'incontinence urinaire . Le composé a une formule moléculaire de C12H16ClN3O3S et est connu pour sa grande sélectivité envers les récepteurs adrénergiques alpha-1A .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de dabuzalgron implique plusieurs étapes clés. La structure de base est un sulfonamide, plus précisément la N-phénylméthanesulfonamide, qui porte un groupe chloro en position 2, un groupe 4,5-dihydro-1H-imidazol-2-ylméthoxy en position 5 et un groupe méthyle en position 6 . La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau sulfonamide : Cela est réalisé en faisant réagir le chlorure de phénylméthanesulfonyle avec une amine appropriée.

Introduction du groupe chloro : La chloration est réalisée à l'aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.

Fixation du groupe imidazolylméthoxy : Cette étape implique la réaction du sulfonamide substitué par le chloro avec le 4,5-dihydro-1H-imidazole-2-méthanol en conditions basiques.

Méthylation : La dernière étape implique la méthylation du cycle aromatique à l'aide de l'iodure de méthyle ou d'un agent méthylant similaire.

Méthodes de production industrielle : La production industrielle de chlorhydrate de dabuzalgron suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la chimie en flux continu et la chromatographie liquide haute performance pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de dabuzalgron subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène en présence d'un catalyseur tel que l'acide acétique.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Méthylate de sodium dans le méthanol pour la substitution nucléophile.

Principaux produits :

Oxydation : Formation de sulfoxydes ou de sulfones.

Réduction : Formation d'amines secondaires ou tertiaires.

Substitution : Introduction de groupes méthoxy ou autres alcoxy.

4. Applications de la recherche scientifique

Le chlorhydrate de dabuzalgron a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les agonistes des récepteurs adrénergiques alpha-1A.

Biologie : Enquêté pour ses effets sur les voies de signalisation cellulaire, en particulier celles impliquant les récepteurs adrénergiques.

Médecine : Exploré pour son potentiel dans le traitement de l'insuffisance cardiaque et la prévention de la cardiotoxicité induite par la doxorubicine

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs adrénergiques.

5. Mécanisme d'action

Le chlorhydrate de dabuzalgron exerce ses effets en se liant sélectivement aux récepteurs adrénergiques alpha-1A et en les activant. Cette activation conduit à une cascade d'événements de signalisation intracellulaire, impliquant principalement l'activation des kinases régulées par le signal extracellulaire (ERK) et d'autres effecteurs en aval . Les effets cardioprotecteurs du composé sont attribués à sa capacité à améliorer la fonction mitochondriale et à réguler la transcription des gènes liés à la production d'énergie .

Composés similaires :

A61603 : Un autre agoniste sélectif des récepteurs adrénergiques alpha-1A avec des applications thérapeutiques similaires.

Phényléphrine : Un agoniste non sélectif des récepteurs adrénergiques alpha utilisé comme décongestionnant et vasoconstricteur.

Méthoxamine : Un agoniste des récepteurs adrénergiques alpha utilisé pour traiter l'hypotension.

Unicité : Le chlorhydrate de dabuzalgron est unique en raison de sa grande sélectivité pour les récepteurs adrénergiques alpha-1A, ce qui minimise les effets hors cible et améliore son potentiel thérapeutique . Contrairement aux agonistes non sélectifs, le chlorhydrate de dabuzalgron procure une activation ciblée de voies adrénergiques spécifiques, ce qui en fait un outil précieux en recherche et en clinique.

Applications De Recherche Scientifique

Dabuzalgron hydrochloride has several scientific research applications:

Chemistry: Used as a model compound for studying alpha-1A adrenergic receptor agonists.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving adrenergic receptors.

Medicine: Explored for its potential in treating heart failure and preventing doxorubicin-induced cardiotoxicity

Industry: Utilized in the development of new therapeutic agents targeting adrenergic receptors.

Mécanisme D'action

Dabuzalgron hydrochloride exerts its effects by selectively binding to and activating alpha-1A adrenergic receptors. This activation leads to a cascade of intracellular signaling events, primarily involving the activation of extracellular signal-regulated kinases (ERK) and other downstream effectors . The compound’s cardioprotective effects are attributed to its ability to enhance mitochondrial function and regulate gene transcription related to energy production .

Comparaison Avec Des Composés Similaires

A61603: Another selective alpha-1A adrenergic receptor agonist with similar therapeutic applications.

Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.

Methoxamine: An alpha-adrenergic receptor agonist used to treat hypotension.

Uniqueness: Dabuzalgron hydrochloride is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes off-target effects and enhances its therapeutic potential . Unlike non-selective agonists, this compound provides targeted activation of specific adrenergic pathways, making it a valuable tool in both research and clinical settings.

Propriétés

IUPAC Name |

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRMKDCRDUXTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176344 | |

| Record name | Dabuzalgron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

R450 is a selective alpha 1 adrenoreceptor antagonist. Research on the management of urinary incontinence suggests that it is most likely an antagonist at alpha-1B and alpha-1D, while it acts as an agonist on alpha-1a. | |

| Record name | R450 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

219311-43-0 | |

| Record name | Dabuzalgron hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabuzalgron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DABUZALGRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7Q00A39MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

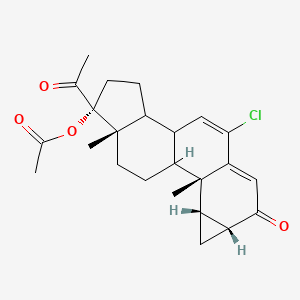

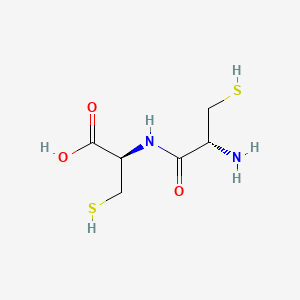

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.